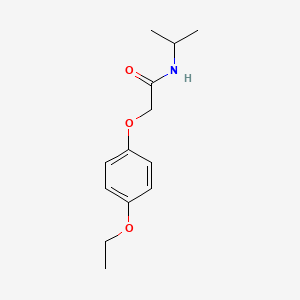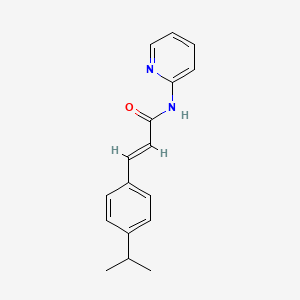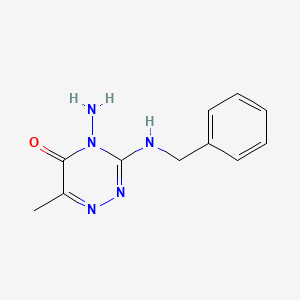
2-(4-ethoxyphenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-isopropylacetamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to have a range of potential therapeutic uses.
Applications De Recherche Scientifique
2-(4-ethoxyphenoxy)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. This compound has been shown to be effective in reducing pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans.
Another area of research has been in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of these conditions in humans.
Mécanisme D'action
2-(4-ethoxyphenoxy)-N-isopropylacetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have a range of therapeutic effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to these therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-ethoxyphenoxy)-N-isopropylacetamide for lab experiments is its specificity for FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it is not very soluble in water.
Orientations Futures
There are many potential future directions for research on 2-(4-ethoxyphenoxy)-N-isopropylacetamide. One area of interest is in the treatment of chronic pain. Further research is needed to determine the optimal dosage and administration method for this application.
Another area of interest is in the treatment of anxiety and depression. Further research is needed to determine the mechanism of action of this compound in these conditions and to determine the optimal dosage and administration method.
Finally, there is potential for this compound to be used in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of this compound in these conditions and to determine the optimal dosage and administration method.
Conclusion
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its specificity for FAAH makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Further research is needed to determine the optimal dosage and administration method for its various applications.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenoxy)-N-isopropylacetamide involves the reaction of 4-ethoxyphenol with isopropylamine to form the intermediate this compound. This intermediate is then treated with trifluoroacetic acid to form the final product, this compound.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-11-5-7-12(8-6-11)17-9-13(15)14-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPJLSAJPHRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)


![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
